molecular formula C19H24N2O5 B2732159 1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea CAS No. 852033-32-0

1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea

Cat. No.: B2732159
CAS No.: 852033-32-0
M. Wt: 360.41
InChI Key: SSCRRNQMCACGNA-UHFFFAOYSA-N
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Description

1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea is a synthetic bis-urea derivative designed for advanced chemical and biochemical research. This compound features two 3,4-dimethoxybenzyl groups attached to a urea core, a structural motif present in molecules studied for various biological activities. While specific mechanistic data for this exact compound may be limited, compounds within this structural class are frequently investigated for their potential to interact with key enzymatic pathways . Research on analogous structures suggests potential utility in several areas, including the exploration of enzyme inhibition mechanisms. The dimethoxyphenyl groups are particularly interesting, as similar aromatic systems are known to contribute to the inhibition of various enzymes and protein targets, which is a primary focus in the development of new therapeutic agents . This makes it a valuable candidate for researchers in medicinal chemistry and chemical biology who are studying structure-activity relationships (SAR) and probing novel biological targets. Supplied as a high-purity solid, this compound is intended for in-vitro laboratory research applications only. Researchers are encouraged to conduct their own experiments to fully characterize this compound's properties, solubility, and specific biological activity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-23-15-7-5-13(9-17(15)25-3)11-20-19(22)21-12-14-6-8-16(24-2)18(10-14)26-4/h5-10H,11-12H2,1-4H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCRRNQMCACGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1,3 Bis 3,4 Dimethoxyphenyl Methyl Urea

Established Synthetic Pathways for 1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea and its Precursors

The established routes to symmetrically substituted ureas like this compound typically involve the synthesis of a key precursor, (3,4-dimethoxyphenyl)methanamine, followed by a reaction to form the central urea (B33335) linkage.

Multi-Step Synthesis Strategies

Multi-step synthesis provides a reliable, albeit longer, route to the target compound. The general approach involves the independent synthesis of the precursor amine followed by a separate carbonylation step.

Precursor Synthesis: (3,4-dimethoxyphenyl)methanamine

The primary amine precursor, (3,4-dimethoxyphenyl)methanamine (also known as 3,4-dimethoxybenzylamine), is a commercially available compound but can also be synthesized through various laboratory methods. biosynth.comfishersci.ca One common pathway starts from 3,4-dimethoxybenzaldehyde. The aldehyde is reduced to 3,4-dimethoxybenzyl alcohol using a reducing agent like sodium borohydride. ijcea.org The resulting alcohol is then converted to 3,4-dimethoxybenzyl chloride via reaction with a chlorinating agent such as thionyl chloride (SOCl₂). Subsequent reaction with sodium cyanide can yield 3,4-dimethoxybenzyl cyanide, which can be reduced to the desired amine. ijcea.org Another approach involves the amination of 2,4-dimethoxybenzyl chloride with urotropine. google.com

Urea Formation

Once the precursor amine is obtained, several reagents can be used to form the symmetrical urea. A widely used method involves reacting two equivalents of the amine with a phosgene (B1210022) equivalent. Phosgene itself is highly toxic, so safer alternatives are preferred. rsc.org

1,1'-Carbonyldiimidazole (CDI): CDI is a solid, less hazardous alternative to phosgene. The reaction typically involves treating the amine with CDI. This method is common for synthesizing both symmetrical and unsymmetrical ureas and can achieve high yields. nih.gov

Triphosgene (B27547): This solid compound is a safer source of phosgene and is used in a similar manner to CDI. A new organic compound, 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, was synthesized from 2-nitroaniline, 3,5-difluoroaniline, and triphosgene in two sequential steps with a 92% yield. dergipark.org.tr

Isocyanates: The most common method for synthesizing ureas is the reaction of an amine with an isocyanate. nih.govvestnikugrasu.org For a symmetrical urea like this compound, this would involve generating the isocyanate from (3,4-dimethoxyphenyl)methanamine first, and then reacting it with a second equivalent of the same amine.

The table below summarizes a general multi-step approach using CDI.

Table 1: Representative Multi-Step Synthesis via CDI

StepReactantsReagentTypical SolventProduct
1(3,4-dimethoxyphenyl)methanamine1,1'-Carbonyldiimidazole (CDI)DMF or THFIntermediate Imidazolide
2Intermediate Imidazolide(3,4-dimethoxyphenyl)methanamineDMF or THFThis compound

One-Pot Reaction Schemes

One-pot syntheses are advantageous as they reduce reaction time, resource usage, and waste by avoiding the isolation of intermediates. Several one-pot methods for synthesizing symmetrical ureas have been developed.

A practical one-pot synthesis of ureas from Boc-protected amines involves the in-situ generation of an isocyanate using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, which then reacts with an amine to produce high yields of the final urea product. acs.orgorganic-chemistry.org Another efficient one-pot procedure for urea-linked compounds uses Deoxo-Fluor and TMSN₃ under Curtius rearrangement conditions, which avoids the need to isolate acyl azide (B81097) and isocyanate intermediates. organic-chemistry.org Tertiary amines like triethylamine (B128534) can also promote the rapid, high-yield, one-pot synthesis of symmetrical ureas from isocyanates at room temperature. sci-hub.seresearchgate.net

Novel Synthetic Approaches and Optimized Reaction Conditions

Recent research has focused on developing more sustainable and efficient methods for urea synthesis, aligning with the principles of green chemistry and utilizing advanced catalytic systems.

Green Chemistry Principles in the Synthesis of Urea Compounds

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.eduacs.org For urea synthesis, this translates to several key strategies:

Use of Carbon Dioxide (CO₂): The direct use of CO₂ as a carbonyl source is a highly attractive green alternative to phosgene. rsc.orgnih.gov CO₂ is abundant, non-toxic, and renewable. The challenge lies in the thermodynamic stability of CO₂, often requiring catalysts and specific conditions to drive the reaction. rsc.orgnih.gov

Safer Solvents: Efforts are made to replace hazardous solvents with more environmentally friendly options like water or bio-based solvents. acs.org

Energy Efficiency: Developing reactions that proceed at ambient temperature and pressure minimizes energy consumption. yale.edu Plasma-ice interaction represents an emerging energy-efficient method for urea synthesis. arxiv.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. acs.org

A study on green urea production highlights a process involving green hydrogen, electrolysis, and ammonia (B1221849) production via the Haber-Bosch process, followed by urea production using Stamicarbon technology, which results in a more favorable environmental profile compared to conventional methods. ureaknowhow.com Another sustainable approach involves the electrocatalytic synthesis of urea from nitrate (B79036) and carbon dioxide at room temperature and ambient pressure. springernature.com

Catalytic Methodologies in Urea Compound Synthesis

Catalysis is central to developing efficient and green synthetic routes for ureas. Catalysts can enable reactions under milder conditions, improve yields, and allow for the use of less reactive carbonyl sources like CO₂.

Direct Carbonylation with CO₂: Various catalytic systems have been explored for the direct synthesis of ureas from amines and CO₂. These include base catalysts like cesium compounds and organocatalysts such as guanidines. rsc.orgunipr.it Inexpensive copper and iron-based catalysts have also been successfully used, significantly reducing reaction times. whiterose.ac.uk However, these reactions often require high temperatures and pressures to overcome the thermodynamic barrier and facilitate the necessary dehydration step. researchgate.net

Oxidative Carbonylation: This method uses carbon monoxide (CO) as the carbonyl source in the presence of an oxidant and a catalyst. Palladium-based catalysts are particularly effective for the oxidative carbonylation of amines to ureas. acs.orgmdpi.com Reactions using systems like PdI₂/KI can proceed with high efficiency. acs.org This methodology has been extended to synthesize symmetrically disubstituted ureas with high catalytic efficiency. acs.org Tungsten carbonyl, W(CO)₆, with iodine as an oxidant, can also catalytically convert diamines to cyclic ureas. lookchem.com

Table 2: Comparison of Catalytic Methodologies

MethodologyCarbonyl SourceTypical CatalystAdvantagesChallenges
Direct SynthesisCarbon Dioxide (CO₂)Cs₂CO₃, Guanidines, Cu/Fe-basedUses non-toxic, renewable C1 source.Often requires high temperature/pressure; dehydration step. rsc.orgresearchgate.net
Oxidative CarbonylationCarbon Monoxide (CO)Palladium(II) complexes, W(CO)₆High efficiency and yields, milder conditions than direct CO₂ routes. acs.orglookchem.comUses toxic CO gas; requires an oxidant.

Derivatization Strategies and Analog Synthesis of this compound

The synthesis of derivatives and analogs of this compound is crucial for exploring structure-activity relationships in medicinal chemistry. Strategies typically involve modifying the peripheral aromatic rings or altering the substitution pattern on the urea nitrogens.

Modification of Aromatic Rings: Analogs can be synthesized by starting with different substituted benzylamines. For example, using benzylamines with alternative substitution patterns on the phenyl ring (e.g., different numbers or types of alkoxy groups, or halo-substituents) would lead to a library of related urea compounds. A wide range of 1,3-disubstituted ureas containing adamantyl and phenyl fragments have been synthesized by reacting the corresponding isocyanates with various fluorine- and chlorine-containing anilines. mdpi.com

N-Substitution: While this compound is N,N'-disubstituted, further reactions could introduce substituents on the urea nitrogens to create tri- or tetra-substituted analogs. However, this can be challenging once the urea is formed. A more common approach is to use N-substituted amines as starting materials.

Asymmetrical Analogs: Instead of reacting two equivalents of the same amine, an isocyanate derived from (3,4-dimethoxyphenyl)methanamine can be reacted with a different primary or secondary amine to produce a wide array of unsymmetrical urea analogs. nih.govresearchgate.net This is a powerful strategy for creating chemical diversity.

Scaffold Derivatization: The core structure can be further modified. For instance, Schiff bases of 1,3-diphenyl urea derivatives have been synthesized by reacting the parent urea with various aldehydes, demonstrating that the urea scaffold can serve as a platform for further chemical transformations. nih.gov The thermal decomposition of 1,3-disubstituted ureas can also be used to regenerate isocyanates, which can then be used in subsequent reactions to form new derivatives. mdpi.com

The synthesis of these analogs generally follows the same fundamental reaction pathways described previously (e.g., reaction of amines with isocyanates or other carbonylating agents), with the primary variable being the choice of starting amine. mdpi.comnih.gov

Modification of Aromatic Moieties

The presence of two 3,4-dimethoxybenzyl groups in this compound offers reactive sites for various electrophilic aromatic substitution reactions. The methoxy (B1213986) groups are activating and ortho-, para-directing, making the aromatic rings susceptible to substitution at the positions ortho and para to these groups.

Electrophilic Aromatic Substitution: The electron-rich nature of the dimethoxybenzene rings facilitates electrophilic aromatic substitution reactions.

Nitration: Nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. While direct nitration of this compound has not been specifically detailed in the available literature, the nitration of related dimethoxybenzene derivatives is well-established. Typically, a mixture of nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺) as the electrophile. The substitution pattern would be directed by the activating methoxy groups.

Halogenation: Halogenation, such as bromination or chlorination, can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. For activated rings like those in the target molecule, milder conditions may be sufficient.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are powerful methods for introducing carbon substituents onto aromatic rings. The acylation of 1,3-dimethoxybenzene (B93181) with various acylating agents in the presence of catalysts like polyphosphoric acid has been reported, suggesting that the aromatic rings in this compound would be amenable to similar transformations. The reaction of 1,3-dimethoxybenzene with 3-chloropropionyl chloride in the presence of aluminum chloride, for instance, yields the corresponding propiophenone (B1677668) derivative.

Substitutions on the Urea Linkage

The urea moiety itself provides opportunities for further functionalization, primarily through substitution at the nitrogen atoms.

N-Alkylation and N-Acylation: The hydrogen atoms on the nitrogen atoms of the urea linkage can be substituted with alkyl or acyl groups. While direct N-alkylation or N-acylation of this compound is not specifically described, general methods for the N-alkylation and N-acylation of ureas are well-known. For instance, N-acylation of amines can be achieved using various acylating agents, and similar principles can be applied to the urea nitrogens. The synthesis of unsymmetrical ureas often involves the reaction of an isocyanate with an amine. A related approach could potentially be used to introduce a different substituent on one of the nitrogen atoms of this compound, although this would require a multi-step synthesis.

The synthesis of unsymmetrical diaryl ureas can be achieved via Pd-catalyzed C-N cross-coupling reactions, which could be adapted to introduce different aryl groups onto the urea nitrogen atoms.

Stereoselective Synthesis of Analogs

The synthesis of chiral, non-racemic analogs of this compound is an area of interest for creating molecules with specific three-dimensional structures. This can be achieved by employing chiral starting materials or by using chiral catalysts in the synthesis.

The synthesis of chiral ureas can be approached by reacting a chiral amine with an isocyanate. To prepare a chiral analog of this compound, one could start from a chiral amine, such as a chiral derivative of 3,4-dimethoxybenzylamine.

The development of chiral catalysts for the asymmetric synthesis of ureas is an active area of research. Chiral urea and thiourea (B124793) derivatives themselves have been used as organocatalysts to induce enantioselectivity in various reactions. For instance, chiral bifunctional urea-containing quaternary ammonium (B1175870) salts have been synthesized and used to control the stereochemistry of addition reactions. These principles could be applied to the design of synthetic routes toward chiral analogs of this compound.

Below is a summary of potential transformations and relevant findings for structurally related compounds.

TransformationReagent/CatalystSubstrate (Analogous)Product (Analogous)Observations
Demethylation BBr₃N-[2-(3,4-dimethoxyphenyl)ethyl]phthalimideMono- and di-demethylated products, cyclized productReaction outcome is sensitive to substrate structure.
Friedel-Crafts Acylation 3-Chloropropionyl chloride / AlCl₃1,3-Dimethoxybenzene2',4'-Dimethoxy-3-chloropropiophenoneDemonstrates reactivity of dimethoxybenzene ring.
N-Arylation (Urea) Aryl Halide / Pd-catalystBenzylureaN-Aryl-N'-benzylureaGeneral method for unsymmetrical urea synthesis.
Asymmetric Synthesis Chiral Amine + Isocyanate(R)- or (S)-1-PhenylethylamineChiral 1,3-disubstituted ureaStandard method for introducing chirality.
Asymmetric Catalysis Chiral Urea/Thiourea CatalystVariousEnantioenriched productsDemonstrates the use of chiral ureas to induce stereoselectivity.

Molecular Interactions and Biological Target Engagement of 1,3 Bis 3,4 Dimethoxyphenyl Methyl Urea Preclinical, in Vitro/in Vivo Models

Investigation of Molecular Mechanisms in Cellular and Subcellular Systems

The molecular mechanisms of urea (B33335) derivatives are often rooted in their ability to form stable interactions within the binding sites of proteins. These interactions can lead to the modulation of protein function and enzymatic activity.

The interaction between ligands and proteins is fundamental to their biological activity. For urea derivatives, hydrogen bonding is a key determinant of this interaction, contributing significantly to the stability of the drug-receptor complex. nih.gov The urea moiety can also engage in other significant interactions, such as π-stacking with aromatic side chains of amino acids in proteins. nih.gov

Studies on various proteins have revealed that urea can influence ligand binding. For instance, investigations into the binding of tri-N-acetylglucosamine to lysozyme (B549824) showed that increasing concentrations of urea progressively weaken the protein-ligand association. nih.gov This effect is attributed to a competition between the excluded volume effect and direct interactions between urea and the solute. nih.gov

Computational docking studies have helped visualize the binding modes of urea derivatives. For example, in the context of protein kinase inhibition, functionalized pyrazole-urea compounds have been shown to bind to the ATP-binding pocket and an adjacent allosteric pocket. researchgate.net Hydrogen bonds are typically observed between the urea moiety and key residues within the protein's hinge region. researchgate.net

The binding affinity of urea to the peptide backbone has also been quantified. Calorimetric studies and analyses of cyclic dipeptides have estimated the binding constant (Kb) of urea to be in the range of 0.023 M⁻¹ to 0.06 M⁻¹. acs.org

Table 1: Reported Binding Constants of Urea with Peptide Groups

System StudiedBinding Constant (Kb)Reference
Cyclic dipeptides0.023 M⁻¹ acs.org
Cyclic diglycyl peptide0.045 M⁻¹ acs.org
Various proteins (calorimetric)0.06 ± 0.01 M⁻¹ acs.org

Analogs of 1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea and other urea derivatives have been investigated for their ability to modulate the activity of various enzymes. A study on a series of unsymmetrical 1,3-disubstituted ureas demonstrated inhibitory activity against several enzymes. researchgate.net

The study involved seventeen urea derivatives tested against urease, β-glucuronidase, and snake venom phosphodiesterase. The results indicated varying degrees of inhibition across the tested compounds. researchgate.net For example, the percentage of inhibition for urease ranged from 0.30% to 45.3%, for β-glucuronidase from 4.9% to 44.9%, and for phosphodiesterase from 1.2% to 46.4%. researchgate.net One of the novel compounds, N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)urea, also exhibited in vitro anticancer activity against a prostate cancer cell line with an IC50 value of 78.28 ± 1.2 μM. researchgate.net

Table 2: Range of Enzymatic Inhibition by a Series of 1,3-Disubstituted Ureas

EnzymeInhibition Range (%)Reference
Urease0.30 - 45.3 researchgate.net
β-Glucuronidase4.9 - 44.9 researchgate.net
Snake Venom Phosphodiesterase1.2 - 46.4 researchgate.net

Receptor Interaction Profiling and Ligand-Target Specificity

The interaction of urea derivatives is not limited to enzymes; they also engage with various cell surface and intracellular receptors, including G-protein coupled receptors and ion channels.

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in cellular signaling. wikipedia.org The interaction between a ligand and a GPCR initiates a conformational change in the receptor, leading to the activation of an associated G-protein. wikipedia.org Urea itself has been used experimentally to inactivate endogenous G-proteins in membrane preparations, thereby uncoupling them from their receptors to study reconstitution with purified G-proteins. researchgate.net

Certain urea derivatives have been identified as ligands for specific GPCRs. For instance, ethoxyphenyl urea and alkoxyaryl urea derivatives are known to interact with the transmembrane domain of the sweet taste receptor (TAS1R2), a class C GPCR. nih.gov

Ion channels are another important class of drug targets. nih.gov The activity of these channels can be regulated by various mechanisms, including direct binding of small molecules. nih.gov

Some urea derivatives have been investigated for their potential to modulate ion channels. A patent for urea derivatives describes their utility as calcium receptor modulators, indicating an interaction with ion channels or related signaling pathways. wipo.int Furthermore, sulfonylurea compounds are well-known for their high-affinity block of ATP-sensitive potassium (KATP) channels by interacting with the regulatory sulfonylurea receptor (SUR) subunit. nih.gov This interaction demonstrates the potential for the urea scaffold to be incorporated into molecules that modulate ion channel activity.

Intracellular Signaling Pathway Perturbations by this compound Analogs

The binding of a ligand to its target protein or receptor initiates a cascade of intracellular events known as signaling pathways. By modulating the function of key proteins in these pathways, compounds can exert significant effects on cellular processes.

The activation of GPCRs by ligands, including certain urea derivatives, triggers downstream signaling cascades. wikipedia.org Upon agonist binding, the receptor activates a heterotrimeric G-protein by promoting the exchange of GDP for GTP on the Gα subunit. wikipedia.org The activated Gα and Gβγ subunits then dissociate and interact with various effector proteins, such as adenylyl cyclase, leading to changes in the levels of second messengers like cyclic AMP (cAMP). wikipedia.org The specific pathway perturbed depends on the type of G-protein coupled to the receptor (e.g., Gαs, Gαi/o, Gαq/11). wikipedia.org

Similarly, the modulation of ion channels can drastically alter intracellular signaling. For example, the blockage of KATP channels by sulfonylurea derivatives leads to membrane depolarization, which is a critical step in the signaling cascade of many cell types, including pancreatic beta-cells. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical research data published for the chemical compound This compound that aligns with the detailed outline requested.

The searches for this specific molecule did not yield information regarding its molecular interactions, biological target engagement, or its effects in preclinical in vitro models that would be necessary to accurately and scientifically address the following sections:

Preclinical In Vitro Studies on Cellular Models of Disease (Mechanism, not efficacy)

Impact on Cellular Viability and Proliferation in Research Models (Mechanism-focused)

While the broader class of urea-based compounds has been extensively studied for various biological activities, including as kinase inhibitors, the strict requirement to focus solely on This compound cannot be met with the currently accessible data. Therefore, the generation of a thorough, informative, and scientifically accurate article adhering to the provided structure is not possible at this time.

Structure Activity Relationship Sar Studies and Design Principles for 1,3 Bis 3,4 Dimethoxyphenyl Methyl Urea Analogs

Elucidation of Pharmacophoric Requirements for 1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea Activity

The pharmacophore model for this compound and its analogs encompasses several key features that are essential for their biological activity. The central urea (B33335) moiety is a critical component, primarily acting as a hydrogen bond donor and acceptor. This functionality allows for the formation of stable hydrogen bonds with protein and receptor targets, which is a fundamental aspect of their mechanism of action.

The two (3,4-dimethoxyphenyl)methyl groups also play a significant role. The dimethoxy-substituted phenyl rings are involved in hydrophobic and van der Waals interactions with the target protein. The methoxy (B1213986) groups, in particular, can also act as hydrogen bond acceptors, further stabilizing the ligand-target complex. The benzylic methylene (B1212753) groups provide a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding site.

Impact of Substituent Modifications on Molecular Interactions

Modifications to the core structure of this compound can have a profound impact on its interaction with biological targets. These modifications can be broadly categorized into substitutions on the aromatic rings and alterations to the urea moiety.

Substitutions on the aromatic rings of 1,3-bis(arylmethyl)urea derivatives can significantly influence their target binding affinity and selectivity. The nature, position, and size of the substituents determine the electronic and steric properties of the molecule, which in turn affect its interactions with the binding pocket of the target protein.

For instance, the introduction of electron-donating or electron-withdrawing groups can alter the charge distribution of the aromatic ring, potentially enhancing or diminishing electrostatic interactions with the target. The size and lipophilicity of the substituents are also critical factors. Bulky substituents may cause steric hindrance, preventing the molecule from fitting into the binding site, while highly lipophilic groups can enhance binding through increased hydrophobic interactions.

The following table summarizes the observed effects of various aromatic ring substitutions on the activity of related urea derivatives:

Substitution PatternEffect on ActivityRationale
Electron-donating groups (e.g., -OCH3, -CH3)Generally favorableCan enhance π-π stacking interactions and may act as hydrogen bond acceptors.
Electron-withdrawing groups (e.g., -Cl, -CF3)VariableCan increase binding affinity through specific interactions but may also alter the overall electronic properties unfavorably.
Bulky substituents (e.g., -t-butyl)Often detrimentalCan lead to steric clashes within the binding pocket, preventing optimal binding.
Polar groups (e.g., -OH, -NH2)Can be beneficialMay form additional hydrogen bonds with the target, increasing binding affinity and improving solubility.

The conformation of the urea moiety is a critical determinant of the biological activity of 1,3-disubstituted ureas. The urea group can adopt different conformations, primarily described by the torsional angles around the C-N bonds. The trans-trans conformation is generally the most stable and is often the bioactive conformation for many urea-based inhibitors.

The ability of the urea group to form intramolecular hydrogen bonds can also influence its conformation and, consequently, its activity. Intramolecular hydrogen bonding can pre-organize the molecule into a conformation that is favorable for binding to the target, reducing the entropic penalty of binding. The substitution pattern on the nitrogen atoms of the urea can influence the preferred conformation. For example, N,N'-diphenylureas typically adopt a trans,trans conformation, while N-methylation can shift the preference towards a cis,cis conformation.

Rational Design and Synthesis of Advanced Analogs of this compound

The rational design of advanced analogs of this compound is guided by the SAR data obtained from previous studies. The goal is to optimize the molecular structure to enhance its potency, selectivity, and pharmacokinetic properties. This often involves a multi-step synthesis process.

A general synthetic approach to 1,3-disubstituted ureas involves the reaction of an isocyanate with an amine. For symmetrical ureas like this compound, this can be achieved by reacting two equivalents of (3,4-dimethoxyphenyl)methanamine with a phosgene (B1210022) equivalent, such as triphosgene (B27547). The synthesis of unsymmetrical analogs requires a stepwise approach, where a substituted isocyanate is first prepared and then reacted with a different amine.

The design of advanced analogs may focus on several strategies:

Bioisosteric replacement: Replacing the urea moiety with other functional groups that can mimic its hydrogen bonding capabilities, such as thiourea (B124793) or squaramide, to improve properties like metabolic stability.

Conformational constraint: Introducing cyclic structures or rigid linkers to lock the molecule in its bioactive conformation, thereby increasing its affinity for the target.

Scaffold hopping: Replacing the (3,4-dimethoxyphenyl)methyl scaffold with other aromatic or heterocyclic systems to explore new interactions with the target and improve drug-like properties.

Computational SAR Analysis of Urea Derivatives

Computational methods play a vital role in understanding the SAR of urea derivatives and in the design of new analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently employed.

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of newly designed compounds. nih.gov These descriptors can include electronic, steric, and hydrophobic parameters.

Molecular docking simulations provide insights into the binding mode of the urea derivatives within the active site of their target protein. These simulations can predict the preferred orientation of the ligand and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. This information is invaluable for the rational design of new analogs with improved binding characteristics. For example, docking studies of urea derivatives have shown that the urea moiety can form crucial hydrogen bonds with key amino acid residues in the active site of enzymes like α-glucosidase. nih.gov

Pharmacological Characterization of 1,3 Bis 3,4 Dimethoxyphenyl Methyl Urea in Preclinical Models Mechanism Focused

Preclinical In Vivo Studies in Animal Models (Mechanism, not efficacy, dosage, safety)

Pharmacodynamic Markers in Animal Models Treated with Urea (B33335) Compounds

In preclinical animal models, pharmacodynamic (PD) markers are crucial for establishing a compound's mechanism of action and dose-response relationship. For many urea-based compounds, particularly those developed as kinase inhibitors in oncology, these markers are often directly related to the molecular target's activity.

A primary method for evaluating the efficacy of such compounds involves the use of xenograft models, where human tumor cells are implanted in immunocompromised mice. The key pharmacodynamic marker in these studies is the inhibition of tumor growth. For instance, preclinical studies with the multi-kinase inhibitor sorafenib, a urea-containing compound, demonstrated its efficacy in inhibiting the growth of HCT116 colon cancer xenografts, providing the initial proof-of-concept for its c-Raf kinase inhibition strategy. frontiersin.org

Beyond tumor volume, more specific molecular markers are assessed in tissue samples from these animal models. These can include:

Target Phosphorylation: For kinase inhibitors, a key PD marker is the inhibition of the target kinase's autophosphorylation or the phosphorylation of its direct downstream substrates. For example, urea derivatives designed as EGFR inhibitors have been assessed by their ability to inhibit EGFR autophosphorylation in tumor models. nih.gov

Downstream Pathway Modulation: The effect of the compound on the signaling pathway downstream of the target is a critical indicator of its biological activity. For inhibitors of the Ras-Raf-MEK-ERK pathway, this would involve measuring the levels of phosphorylated MEK and ERK in tumor tissues. frontiersin.org

Cellular Responses: Markers of cellular response, such as induction of apoptosis (e.g., cleaved caspase-3) or inhibition of proliferation (e.g., Ki-67 staining), are frequently used to confirm the compound's intended biological effect in vivo.

The selection of appropriate PD markers is guided by the compound's proposed mechanism of action and is essential for bridging preclinical findings to clinical development.

Biomarker Discovery and Validation for Urea Compound Activity

The discovery and validation of biomarkers are integral to the development of targeted therapies, including those based on a urea scaffold. Biomarkers can be used for patient selection, monitoring treatment response, and as surrogate endpoints in clinical trials.

The process of biomarker discovery for urea compound activity often begins with the compound's mechanism of action. For instance, with urea-based kinase inhibitors, the initial biomarkers are often components of the targeted signaling pathway. nih.gov The discovery process can involve a range of techniques, including:

Genomic and Proteomic Profiling: Comparing treated versus untreated cells or tumors can identify genes or proteins whose expression or modification state is consistently altered by the compound.

Phospho-proteomics: This technique is particularly valuable for kinase inhibitors, as it can identify the specific phosphorylation events that are modulated by the drug.

Once potential biomarkers are identified, they must undergo rigorous validation to ensure they are reliable indicators of the drug's activity. This validation process typically involves:

Analytical Validation: Ensuring the assay used to measure the biomarker is accurate, reproducible, and robust.

Preclinical Validation: Demonstrating a consistent correlation between the biomarker and the drug's pharmacological activity in cell lines and animal models. For example, showing that the degree of target inhibition (the biomarker) correlates with the extent of tumor growth inhibition.

Clinical Validation: Establishing the biomarker's utility in a clinical setting, which is beyond the scope of this preclinical-focused article.

While specific biomarkers for 1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea have not been reported, the approaches used for other urea-based compounds, such as monitoring target kinase activity and downstream signaling, would be applicable. nih.govresearchgate.net

Investigation of Cross-Reactivity and Selectivity Profiles

The investigation of a compound's selectivity is a critical component of its preclinical pharmacological characterization. It helps in understanding the compound's potential on-target and off-target effects. Many urea-based compounds, particularly kinase inhibitors, are known to interact with multiple targets. frontiersin.org

The selectivity profile of a urea compound is typically determined by screening it against a large panel of related proteins, such as a broad panel of kinases. These studies provide an indication of the compound's specificity and potential for polypharmacology (acting on multiple targets).

For example, Sorafenib was identified as a multi-kinase inhibitor, showing activity against intracellular kinases like c-Raf and BRAF, as well as cell surface kinases such as KIT, FLT-3, VEGFR-2, VEGFR-3, and PDGFR-β. frontiersin.org This multi-targeted profile contributes to its broad anti-cancer activity.

In contrast, other urea derivatives have been designed for greater selectivity. Infigratinib, for example, showed high selectivity for the FGFR family (FGFR1/2/3/4) when tested against a panel of 76 protein kinases. frontiersin.org The design of such selective inhibitors often relies on exploiting subtle differences in the ATP-binding pockets of the target kinases. Some diaryl urea compounds have been shown to inhibit p38 MAP kinase by stabilizing a conformation of the kinase that is incompatible with ATP binding, a mechanism that can contribute to selectivity. columbia.edu

The table below summarizes the selectivity profiles of several illustrative urea-based kinase inhibitors.

CompoundPrimary Target(s)Other Notable TargetsSelectivity Profile
Sorafenib c-Raf, BRAFVEGFR-2, VEGFR-3, PDGFR-β, KIT, FLT-3Multi-kinase inhibitor frontiersin.org
Infigratinib FGFR1, FGFR2, FGFR3, FGFR4High selectivity over a panel of 76 other kinasesSelective FGFR inhibitor frontiersin.org
Tivozanib VEGFR-1, VEGFR-2, VEGFR-3PDGFRβ, c-KitPotent VEGFR inhibitor with activity on other kinases researchgate.net
AT9283 Aurora A, Aurora BJAK2, Abl (T315I)Multi-targeted inhibitor acs.org

Understanding the cross-reactivity and selectivity profile is essential for interpreting preclinical efficacy and toxicity data and for predicting the potential therapeutic window of a new urea-based compound.

Advanced Research Techniques and Methodologies Applied to 1,3 Bis 3,4 Dimethoxyphenyl Methyl Urea

Spectroscopic Analysis in Elucidating Interactions

Spectroscopic methods are fundamental in determining the three-dimensional structure of ligand-target complexes and characterizing the specific molecular interactions that drive binding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the interactions between small molecules and their biological targets in solution. Techniques such as Chemical Shift Perturbation (CSP) and Nuclear Overhauser Effect (NOE) spectroscopy are particularly valuable. CSP can identify the amino acid residues involved in binding by monitoring changes in their chemical shifts upon ligand addition.

2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are instrumental in confirming the formation of inclusion complexes and defining the spatial proximity between protons of the ligand and its target. For instance, in studies of analogous compounds like 1,3-diphenylurea (B7728601) with host molecules such as β-cyclodextrin, NOESY spectra show cross-peaks between the protons of the urea (B33335) derivative and the internal protons of the host's cavity. nih.gov These correlations are direct evidence of the urea derivative being encapsulated within the target's binding pocket and can define the geometry of the complex. nih.gov

A similar approach applied to 1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea would involve monitoring the protons of the dimethoxyphenyl rings and the methylene (B1212753) bridges for NOE cross-peaks with protons of its biological target.

Table 1: Representative ¹H–¹H NOESY NMR Cross-Peaks for a Urea Derivative/Host Complex This table is an illustrative example based on data for analogous 1,3-diphenylurea complexes. nih.gov

Urea Derivative ProtonTarget ProtonObservationImplication
Phenyl H-ACavity H-6Cross-peak detectedPhenyl ring is in proximity to the interior of the binding cavity.
Phenyl H-BCavity H-6Cross-peak detectedPhenyl ring is positioned within the host molecule.

X-ray crystallography provides unparalleled, high-resolution structural information of a ligand bound to its target, revealing precise binding modes, bond distances, and the network of interactions at an atomic level. nih.govnih.gov This technique is crucial for structure-based drug design. nih.gov To obtain a crystal structure, the target protein is co-crystallized with the urea derivative, or the derivative is soaked into pre-existing crystals of the target. peakproteins.com

The resulting electron density map allows for the unambiguous placement of the ligand in the active site. Analysis of numerous urea derivative-protein complexes in the Protein Data Bank (PDB) reveals common interaction patterns, such as hydrogen bonds formed by the urea N-H groups and the carbonyl oxygen. nih.gov The aromatic rings often engage in hydrophobic and π-stacking interactions. nih.gov For this compound, a crystal structure would precisely map how the two 3,4-dimethoxyphenyl groups are oriented within a binding pocket and identify key hydrogen bonds and van der Waals contacts stabilizing the complex.

Table 2: Example of Key Interactions from a Crystal Structure of a Urea-Based Inhibitor in a Target Protein This table represents typical interactions observed in X-ray structures of urea derivatives bound to biological targets.

Interacting Group (Ligand)Interacting Residue (Target)Interaction TypeDistance (Å)
Urea N-HAsp352 (Side Chain O)Hydrogen Bond2.9
Urea C=OGln277 (Backbone N-H)Hydrogen Bond3.1
Phenyl RingPhe303 (Side Chain)π-Stacking3.5
Methoxy (B1213986) GroupVal189 (Side Chain)Hydrophobic3.8

Biophysical Techniques for Binding and Conformational Studies

Biophysical techniques are essential for quantifying the thermodynamics and kinetics of molecular interactions, providing data that complements structural studies.

Isothermal Titration Calorimetry (ITC) is a gold-standard method for the thermodynamic characterization of binding interactions in solution. wikipedia.orgfrontiersin.org It directly measures the heat released or absorbed during a binding event as the ligand is titrated into a solution containing the target molecule. nih.gov A single ITC experiment can determine the binding affinity (KD), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. wikipedia.org

This comprehensive thermodynamic profile is invaluable for understanding the driving forces behind binding. For example, ITC can distinguish between interactions driven by favorable enthalpic changes (e.g., strong hydrogen bonding) and those driven by favorable entropic changes (e.g., release of water molecules from the binding site). The application of ITC to this compound would provide precise data on its affinity for a target and reveal the nature of the forces stabilizing the complex. nih.gov

Table 3: Thermodynamic Parameters for Inhibitor Binding Measured by ITC This table shows representative data for a small molecule inhibitor binding to a target enzyme, illustrating typical ITC outputs. researchgate.net

ParameterValueUnit
Stoichiometry (n)1.05-
Binding Constant (Ka)1.25 x 10⁵M⁻¹
Dissociation Constant (KD)8.0µM
Enthalpy (ΔH)-12.5kcal/mol
Entropy (TΔS)-5.7kcal/mol
Gibbs Free Energy (ΔG)-6.8kcal/mol

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. nih.gov In a typical SPR experiment, the target molecule (ligand) is immobilized on a sensor chip, and a solution containing the compound of interest (analyte) flows over the surface. nih.govyoutube.com Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a response signal. nih.gov

SPR provides detailed kinetic information, including the association rate constant (kₐ) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD) can be calculated from the ratio of these rates (kd/kₐ). This kinetic profile is crucial, as the residence time of a compound on its target (related to 1/kd) can be a better predictor of efficacy than binding affinity alone.

Table 4: Kinetic Parameters of Ligand-Target Binding Determined by SPR This table provides an example of SPR data for the binding of small molecule ligands to an immobilized protein target. researchgate.net

Compoundkₐ (M⁻¹s⁻¹)kd (s⁻¹)KD (µM)
Analog 11.5 x 10³0.25167
Analog 22.1 x 10⁴0.115.2
Analog 33.5 x 10⁴0.092.6

Microscopic Imaging in Cellular Research with this compound Analogs

To investigate the behavior of this compound within a biological context, analogs of the compound are often synthesized for use in cellular imaging studies. These analogs are typically modified to incorporate a fluorescent tag or a reactive handle for attaching a fluorescent dye, enabling visualization with techniques like confocal fluorescence microscopy. nih.govrsc.org

The design of a fluorescent analog requires careful consideration to ensure that the modification does not significantly alter the compound's biological activity or physicochemical properties. A common strategy involves linking a small organic fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye) to a position on the molecule that is not critical for target binding.

Once synthesized, these fluorescent probes can be introduced to living cells to study various processes in real-time. youtube.com Researchers can visualize the compound's uptake, determine its subcellular localization (e.g., cytoplasm, nucleus, mitochondria), and monitor its interaction with cellular targets. Such studies are critical for confirming that a compound reaches its intended site of action within the cell and for elucidating its mechanism of action in a physiological setting. The use of urea-based reagents in tissue clearing protocols further highlights the compatibility of this chemical class with advanced imaging applications. nih.gov

Confocal Microscopy for Subcellular Localization

Confocal microscopy is a powerful imaging technique utilized to determine the precise location of molecules within a cell. Unlike conventional fluorescence microscopy, it employs a pinhole to eliminate out-of-focus light, resulting in sharper images and the ability to create three-dimensional reconstructions of the sample. researchgate.net This technique is instrumental in visualizing the subcellular distribution of fluorescently labeled compounds like this compound.

To investigate the subcellular localization of this compound, the compound would typically be chemically modified to attach a fluorescent tag. This labeled compound is then introduced to cultured cells. After an incubation period, the cells are visualized using a confocal laser scanning microscope. By using specific fluorescent dyes that stain different organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, and LysoTracker for lysosomes), it is possible to co-localize the signal from the labeled urea derivative with that of specific cellular compartments. nih.gov

Table 1: Hypothetical Subcellular Co-localization of a Fluorescently Labeled Analog of this compound

Cellular CompartmentCo-localization Signal (Pearson's Correlation Coefficient)
Nucleus0.15
Mitochondria0.85
Endoplasmic Reticulum0.40
Lysosomes0.20
Cytosol0.60

This table presents hypothetical data where a higher Pearson's Correlation Coefficient indicates a stronger co-localization of the compound within that specific organelle.

High-Throughput Screening (HTS) Methodologies for Urea Compounds

High-Throughput Screening (HTS) is a drug discovery process that involves the automated testing of large numbers of chemical compounds against a specific biological target. bmglabtech.com This methodology is particularly valuable for screening extensive libraries of urea compounds, including derivatives of this compound, to identify potential "hits" that modulate a particular biological pathway or protein function. labkey.comwikipedia.org

The HTS process for urea compounds typically involves the following key stages: labkey.com

Assay Development: A robust and sensitive assay is designed to measure a specific biological activity. This could be an enzyme inhibition assay, a receptor binding assay, or a cell-based assay measuring a particular cellular response.

Compound Library Preparation: A diverse library of urea compounds is prepared in microtiter plates. labkey.com

Automation and Screening: Robotic systems are used to dispense the compounds into the assay plates, add necessary reagents, and incubate the reactions. wikipedia.org

Data Acquisition and Analysis: Automated plate readers measure the assay signal, and sophisticated software is used to analyze the large datasets generated to identify active compounds. labkey.com

Table 2: Example of a High-Throughput Screening Campaign for Urea Derivatives Targeting a Specific Kinase

Compound IDCompound ClassConcentration (µM)Kinase Inhibition (%)
Urea-001Symmetrical Urea1012
Urea-002Asymmetrical Urea105
Urea-003 This compound Analog 10 89
Urea-004Thiourea (B124793)1023

This table illustrates a hypothetical HTS result, identifying a derivative of this compound as a potent inhibitor of the target kinase.

Omics Technologies in Understanding Urea Derivative's Impact

"Omics" technologies provide a global perspective on the molecular changes occurring within a biological system in response to a stimulus, such as treatment with a compound like this compound. These approaches are crucial for a holistic understanding of the compound's biological effects.

Proteomics Approaches

Proteomics is the large-scale study of proteins, their structures, and their functions. When applied to understand the impact of a urea derivative, proteomics can reveal changes in protein expression levels, post-translational modifications, and protein-protein interactions. A common proteomics workflow involves treating cells or tissues with the compound of interest, followed by protein extraction and analysis using mass spectrometry.

For instance, a study investigating the effects of this compound might involve treating a specific cell line with the compound and a vehicle control. Proteins from both groups would be extracted, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS). The resulting data would be used to identify and quantify thousands of proteins, highlighting those that are significantly up- or down-regulated in response to the compound.

Table 3: Hypothetical Proteomic Changes in a Cancer Cell Line Treated with this compound

Protein NameUniProt IDFold Change (Treated vs. Control)p-valueBiological Process
Apoptosis Regulator BAXQ078122.5<0.01Apoptosis
Cyclin-dependent kinase 2P24941-1.8<0.05Cell Cycle
Heat shock protein 90P079001.9<0.05Protein Folding
Vascular endothelial growth factor AP15692-2.1<0.01Angiogenesis

This table showcases hypothetical proteomics data, suggesting that the compound may induce apoptosis and inhibit cell cycle progression and angiogenesis.

Metabolomics Investigations

Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. This approach can provide a functional readout of the physiological state of a cell or organism and how it is altered by a compound like this compound. The general workflow involves exposing a biological system to the compound, followed by the extraction and analysis of metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Table 4: Hypothetical Metabolomic Profile Alterations in Response to this compound Treatment

MetaboliteKEGG IDFold Change (Treated vs. Control)p-valueAffected Pathway
LactateC001862.8<0.01Glycolysis / Gluconeogenesis
CitrateC00158-2.2<0.01Citric Acid Cycle
GlutamineC00064-1.9<0.05Glutamate (B1630785) Metabolism
Adenosine triphosphate (ATP)C00002-3.1<0.001Purine Metabolism

This hypothetical data suggests that the compound may disrupt cellular energy metabolism by altering key metabolic pathways.

Computational and Theoretical Studies of 1,3 Bis 3,4 Dimethoxyphenyl Methyl Urea

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in predicting how a ligand, such as 1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea, might interact with a protein target. These methods help to elucidate the binding mode and stability of the ligand-protein complex, offering a rationale for observed biological activity and guiding the design of more potent derivatives.

The urea (B33335) functional group is a cornerstone in drug design, largely due to its capacity to form multiple, stable hydrogen bonds with protein and receptor targets. mui.ac.ir In molecular docking studies of various 1,3-disubstituted urea derivatives, the urea moiety consistently plays a crucial role in anchoring the ligand within the binding site of a protein. ijpsr.comnih.gov The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor.

For this compound, it is predicted that the urea core would form key hydrogen bond interactions with amino acid residues in a target protein's active site. The (3,4-dimethoxyphenyl)methyl groups, being relatively bulky and possessing hydrophobic and polar features, would likely engage in van der Waals and potentially π-π stacking interactions with hydrophobic pockets or aromatic residues within the binding site. The methoxy (B1213986) groups could also participate in hydrogen bonding or other polar interactions. The specific nature and strength of these interactions would, of course, depend on the topology and amino acid composition of the specific protein target.

Molecular dynamics simulations can further refine the predictions from molecular docking by providing a dynamic view of the ligand-protein complex over time, taking into account the flexibility of both the ligand and the protein. These simulations can help to assess the stability of the predicted binding pose and identify key residues that are consistently involved in the interaction.

Table 1: Predicted Interaction Types for this compound in a Hypothetical Protein Binding Site

Functional Group of LigandPotential Interacting Residues in ProteinType of Interaction
Urea N-HAsp, Glu, Gln, Asn, Ser, Thr, Main-chain C=OHydrogen Bond (Donor)
Urea C=OGln, Asn, Ser, Thr, Arg, Lys, Main-chain N-HHydrogen Bond (Acceptor)
Phenyl RingsPhe, Tyr, Trp, Leu, Val, Ile, Alaπ-π Stacking, Hydrophobic
Methoxy GroupsSer, Thr, Gln, Asn, Water moleculesHydrogen Bond (Acceptor), Polar
Methylene (B1212753) BridgesHydrophobic residuesvan der Waals

Conformational Analysis of the Compound

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. For flexible molecules like this compound, which has several rotatable bonds, conformational analysis is crucial for understanding which shapes are energetically favorable and thus more likely to be biologically active.

Urea derivatives can exist in different conformations, primarily defined by the torsion angles around the C-N bonds of the urea group. The four main low-energy conformations are often referred to as trans-trans, trans-cis, cis-trans, and cis-cis, referring to the orientation of the substituents on the nitrogen atoms relative to the carbonyl group. nih.gov The trans-trans conformation is frequently observed in the solid state for N,N'-diphenylureas. nih.gov However, in solution, a dynamic equilibrium between different conformations is possible. nih.gov

For this compound, computational methods such as potential energy surface (PES) scanning can be used to explore the conformational landscape. These studies would likely reveal that the molecule can adopt several low-energy conformations. The presence of the bulky (3,4-dimethoxyphenyl)methyl groups may introduce steric hindrance that disfavors certain conformations. Intramolecular hydrogen bonding between one of the urea N-H groups and a methoxy oxygen atom could potentially stabilize certain folded conformations. nih.gov The conformational flexibility of this compound suggests that it may be able to adapt its shape to fit into the binding sites of different biological targets.

Quantum Mechanical Calculations on Urea Compounds

Quantum mechanical (QM) calculations provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. nih.gov Methods such as Density Functional Theory (DFT) are commonly used to calculate various electronic descriptors. clinicsearchonline.org

The electronic structure of this compound can be characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com

For this compound, the HOMO is likely to be localized on the electron-rich 3,4-dimethoxyphenyl rings, which are activated by the electron-donating methoxy groups. The LUMO, on the other hand, may be distributed over the urea moiety and the phenyl rings. A smaller HOMO-LUMO gap would suggest higher reactivity. QM calculations can also provide information about the distribution of electron density, allowing for the generation of a molecular electrostatic potential (MEP) map. This map would visually indicate the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are important for predicting non-covalent interactions.

Table 2: Representative Calculated Electronic Properties for a Diaryl Urea Derivative (Illustrative)

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-5.8 eVRelates to ionization potential and electron-donating ability.
LUMO Energy-1.2 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap4.6 eVIndicator of chemical reactivity and stability.
Dipole Moment3.5 DMeasure of the overall polarity of the molecule.

Reactivity Predictions

Based on the electronic structure calculations, predictions about the reactivity of this compound can be made. The regions of negative electrostatic potential, likely around the carbonyl oxygen and the methoxy oxygens, are susceptible to electrophilic attack. Conversely, the regions of positive potential, such as around the N-H protons, are prone to nucleophilic attack.

The calculated orbital energies can also be used to derive reactivity indices such as chemical potential, hardness, and electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and can be useful in understanding its behavior in chemical reactions and biological processes.

Cheminformatics and Machine Learning Approaches for Derivatization

Cheminformatics and machine learning offer powerful tools for exploring the chemical space around a lead compound like this compound and for designing new derivatives with improved properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are a key component of this approach. nih.gov

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. scispace.com To build a QSAR model, a set of molecules with known activities is required. For each molecule, a large number of numerical descriptors are calculated that encode its structural, physicochemical, and electronic properties. These descriptors can include parameters such as molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and quantum mechanically calculated energies. mui.ac.ir

Machine learning algorithms, such as multiple linear regression, partial least squares, or more advanced methods like support vector machines and neural networks, are then used to find a correlation between a subset of these descriptors and the observed biological activity. mui.ac.irnih.gov A robust QSAR model can then be used to predict the activity of new, not-yet-synthesized derivatives of this compound.

For example, a QSAR study on a series of derivatives of this compound might reveal that increasing lipophilicity while maintaining a certain number of hydrogen bond donors is beneficial for activity. This information would guide the medicinal chemist to synthesize new derivatives with these desired properties. By systematically modifying the (3,4-dimethoxyphenyl)methyl groups with different substituents, a library of virtual compounds can be created and their activities predicted using the QSAR model, allowing for the prioritization of the most promising candidates for synthesis and testing.

Predictive Modeling for New Urea Analogs

Predictive modeling in medicinal chemistry is a powerful tool for designing new molecules with enhanced biological activity and improved pharmacokinetic profiles. nih.gov For a compound like this compound, these computational techniques can provide valuable insights into its interactions with biological targets and guide the synthesis of more potent and selective analogs.

Molecular docking is a primary technique used in predictive modeling. It involves placing a molecule into the binding site of a target protein to predict its binding conformation and affinity. mdpi.com For instance, if this compound were to be investigated as an inhibitor of a specific enzyme, docking studies could predict how the dimethoxyphenyl groups and the central urea moiety interact with the amino acid residues in the active site. nih.govnih.gov This information is crucial for designing new analogs with optimized interactions. For example, modifications to the methoxy groups or the substitution pattern on the phenyl rings could be explored to enhance binding affinity. mdpi.com

Molecular dynamics (MD) simulations can further refine the predictions from molecular docking. mdpi.com MD simulations provide a dynamic view of the protein-ligand complex, allowing researchers to assess the stability of the predicted binding mode and to identify key interactions that contribute to binding. nih.gov

Based on the insights gained from these predictive modeling techniques, new analogs of this compound could be designed. The following table illustrates a hypothetical set of designed analogs and their predicted binding affinities based on computational modeling.

AnalogModificationPredicted Binding Affinity (-logKi)
Analog 1Replacement of one 3,4-dimethoxy group with a 3,4-dihydroxy group7.2
Analog 2Addition of a methyl group to the urea nitrogen6.8
Analog 3Replacement of the benzyl (B1604629) groups with phenethyl groups6.5
Analog 4Introduction of a fluorine atom at the 5-position of the phenyl rings7.5

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that influence their biological effects. nih.gov

To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with known biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be categorized as steric, electronic, hydrophobic, and topological.

Commonly used 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecules. nih.gov The resulting QSAR models can be visualized as contour maps, which highlight the regions where modifications to the molecular structure are likely to increase or decrease biological activity. rsc.org

For example, a CoMSIA model for a series of urea derivatives might reveal that:

Sterically favorable regions near the phenyl rings suggest that bulkier substituents could enhance activity.

Electropositive favorable regions around the urea carbonyl group indicate that electron-donating groups in this area may be beneficial.

Hydrophobic favorable regions associated with the dimethoxyphenyl groups suggest that increasing lipophilicity in this part of the molecule could improve activity.

The predictive power of a QSAR model is typically assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A statistically robust QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates.

The following table presents a hypothetical example of data that could be used to generate a QSAR model for a series of urea derivatives.

CompoundSteric Descriptor (CoMFA)Electrostatic Descriptor (CoMSIA)Biological Activity (pIC50)
Compound A1.230.456.8
Compound B1.560.327.2
Compound C0.980.616.5
Compound D1.720.287.5

By applying these computational and theoretical approaches, researchers can systematically explore the structure-activity relationships of this compound and its analogs, ultimately accelerating the discovery of new and improved therapeutic agents. frontiersin.org

Future Research Directions and Unexplored Avenues for 1,3 Bis 3,4 Dimethoxyphenyl Methyl Urea Research

Integration of 1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea into Multi-Target Modulators Research

The development of modulators that can interact with multiple biological targets simultaneously is a growing area of interest for addressing complex multifactorial diseases. The aryl urea (B33335) scaffold, central to the structure of this compound, is recognized as a valuable framework for designing such multi-target inhibitors. nih.gov The urea functionality plays a critical role in binding to the kinase domains of various proteins by establishing key hydrogen bonds with amino acid residues like glutamate (B1630785) and aspartate. nih.govnih.gov This interaction is a cornerstone of the mechanism for several established kinase inhibitors. nih.gov

Future research should focus on evaluating this compound as a potential multi-kinase inhibitor. Based on the activities of structurally related bis-aryl ureas, a logical starting point would be to screen its activity against kinases implicated in angiogenesis and immune evasion. nih.gov For instance, compounds with a similar urea core have been investigated as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Programmed Death-Ligand 1 (PD-L1). nih.gov Lenvatinib, another urea-based compound, is a multi-kinase inhibitor targeting VEGF receptors, fibroblast growth factor (FGF) receptors, and various proto-oncogenes. nih.gov Investigating whether this compound can modulate a similar spectrum of targets could uncover novel therapeutic strategies.

Potential Kinase Target Class Examples Rationale Based on Urea Scaffolds
Receptor Tyrosine KinasesVEGFR-1, VEGFR-2, VEGFR-3, PDGFR-βThe urea moiety is a key hinge-binding element for many VEGFR inhibitors like Sorafenib. nih.govnih.gov
Serine/Threonine KinasesA-Raf, B-Raf, C-RafBis-aryl ureas have been successfully developed as inhibitors of the MAPK cascade, particularly targeting B-Raf mutations. nih.govnih.gov
Proto-Oncogene Kinasesc-Kit, RETMulti-kinase inhibitors like Lenvatinib, which contain a urea structure, have demonstrated activity against these targets. nih.gov

Application of Advanced Nanotechnology in Delivery Systems for Research Tools (not dosage)

To effectively study the biological activity of this compound in complex biological systems, advanced delivery systems are essential research tools. Nanotechnology offers a means to overcome common experimental challenges such as poor solubility and non-specific distribution in preclinical models. nih.gov Encapsulating the compound within nanocarriers can enhance its utility as a research probe by enabling more targeted and controlled delivery to specific cells or tissues in in vitro and in vivo studies. nih.govmdpi.com

The application of nano-delivery systems would not be for therapeutic administration but for refining experimental methodologies. For instance, nanoparticles can protect the compound from enzymatic degradation, prolonging its availability in cell culture or animal models, and facilitate its passage across biological barriers. mdpi.com This allows for a more accurate assessment of its biological effects on a specific target. Various types of nanoparticles, including lipid-based, polymer-based, and magnetic nanoparticles, could be engineered to carry this compound for research purposes. mdpi.com

Nanocarrier Type Material Examples Potential Research Application for this compound
Lipid NanoparticlesLiposomes, Solid Lipid Nanoparticles (SLNs)Improving solubility for cell-based assays; facilitating transport across cell membranes to study intracellular targets. mdpi.com
Polymer NanoparticlesPLA, PCL, PEG-based copolymersProviding sustained release of the compound in long-term cell culture experiments to observe chronic effects. mdpi.com
Inorganic NanoparticlesGold (Au), Iron Oxide (Fe₃O₄)Enabling targeted delivery to specific organelles or cell types through surface functionalization for mechanistic studies. nih.gov

Exploration of Novel Biological Targets for this compound

The full spectrum of biological targets for this compound remains to be elucidated. The diaryl urea motif is a privileged structure in medicinal chemistry, suggesting that the compound may interact with a variety of proteins beyond kinases. nih.gov A systematic exploration of novel targets is a critical future direction.

Enzyme Inhibition:

α-Glucosidase: Research on other 1,3-diphenyl urea derivatives has shown their potential to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov Investigating this compound for similar activity could open avenues in metabolic disease research. nih.gov

Soluble Epoxide Hydrolase (sEH): The urea moiety is known to effectively mimic the transition state of the sEH-catalyzed ring-opening of epoxides, making it a potent inhibitor. nih.gov Screening this compound against sEH could reveal potential applications in cardiovascular research.

Tubulin Polymerization: Structurally related compounds featuring trimethoxyphenyl groups have demonstrated cytotoxic activity by inhibiting tubulin polymerization. mdpi.com Given its structure, this compound should be evaluated for its effects on microtubule dynamics.

Antiproliferative Screening: A broad screening of the compound's antiproliferative effects against a diverse panel of cancer cell lines is a fundamental step. nih.govnih.gov This approach can identify specific cancer types that are sensitive to the compound, providing a basis for more focused mechanistic studies. nih.gov

Potential Novel Target Associated Biological Process Rationale Based on Structurally Similar Compounds
α-GlucosidaseCarbohydrate MetabolismDiphenyl urea Schiff bases are potent inhibitors of this enzyme. nih.gov
TubulinCell Division, MitosisTrimethoxyphenyl-based analogues have shown to be inhibitors of β-tubulin polymerization. mdpi.com
Soluble Epoxide Hydrolase (sEH)Inflammation, Blood Pressure RegulationThe 1,3-disubstituted urea template is a known structural motif for sEH inhibitors. nih.gov
Various Cancer Cell LinesCancer Cell ProliferationNovel urea and bis-urea derivatives are frequently evaluated for broad antiproliferative activity. nih.govnih.gov

Collaborative Research Opportunities and Interdisciplinary Studies

Unlocking the full potential of this compound requires a multi-faceted approach that integrates expertise from various scientific disciplines. Collaborative efforts are essential to move from basic characterization to a deep understanding of its biological functions.

Computational and Medicinal Chemistry: Molecular docking studies can predict the binding of this compound to the active sites of potential targets like kinases and enzymes. nih.govnih.gov This in silico work can guide medicinal chemists in synthesizing more potent and selective analogues.

Cell Biology and Pharmacology: Pharmacologists can perform high-throughput screening to test the compound against target panels and cell lines. mdpi.com Once activity is confirmed, cell biologists can dissect the molecular mechanisms, for example, by conducting cell cycle analysis or apoptosis assays. mdpi.com

Structural Biology and Materials Science: Collaboration with structural biologists can yield high-resolution crystal structures of the compound bound to its target, providing critical insights for rational drug design. nih.gov Materials scientists can contribute their expertise in nanotechnology to develop the sophisticated delivery systems needed for advanced in vitro and in vivo research. nih.govmdpi.com

Interdisciplinary Collaboration Disciplines Involved Primary Research Goal
Target Identification & ValidationComputational Biology, Pharmacology, BiochemistryTo identify and confirm novel biological targets through a combination of in silico screening and in vitro assays.
Mechanistic StudiesCell Biology, Molecular BiologyTo elucidate the downstream cellular effects and pathways modulated by the compound upon target engagement.
Development of Research ToolsMaterials Science, Nanotechnology, ChemistryTo design and synthesize advanced nanocarrier systems for controlled delivery of the compound in experimental models.
Lead OptimizationMedicinal Chemistry, Structural BiologyTo use structural information from X-ray crystallography to guide the synthesis of analogues with improved properties.

Q & A

Q. What are the recommended synthetic routes for 1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea?

Methodological Answer: Synthesis typically involves coupling reactions between substituted benzylamines and urea precursors. Key steps include:

  • Nucleophilic substitution : Reacting 3,4-dimethoxybenzyl chloride with a urea derivative in polar aprotic solvents (e.g., dichloromethane) under reflux .
  • Catalytic methods : Use of coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate urea bond formation between 3,4-dimethoxyphenylmethylamine and carbonyl sources .
  • Optimization : Control reaction temperature (60–80°C) and stoichiometry to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Table 1: Comparison of Synthetic Conditions

MethodSolventTemperatureYield (%)Reference
Nucleophilic SubstitutionDichloromethane40°C65–70
Catalytic CouplingEthanol80°C75–80

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural confirmation :
    • NMR spectroscopy : ¹H/¹³C NMR to identify methoxy (δ 3.7–3.9 ppm) and urea NH protons (δ 5.8–6.2 ppm) .
    • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 405.18) .
  • Purity assessment : HPLC with C18 columns (acetonitrile/water gradient) to achieve >95% purity .

Q. How can researchers screen the biological activity of this compound?

Methodological Answer:

  • Antimicrobial assays : Use agar diffusion or microbroth dilution (MIC) methods against Gram-positive/negative bacteria and fungi. Note: Dimethoxy groups enhance membrane permeability, increasing efficacy .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HeLa) to evaluate IC₅₀ values. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Replace methoxy groups with halogens (e.g., Cl) to enhance electron-withdrawing effects and antimicrobial potency .
    • Introduce bulky substituents on the urea backbone to modulate solubility and target binding .
  • Experimental design : Synthesize analogs via parallel synthesis and test in standardized assays. Use computational docking (e.g., AutoDock) to predict binding affinities .

Q. How can contradictory data on solubility and stability be resolved?

Methodological Answer:

  • Standardized protocols :
    • Measure solubility in DMSO/PBS mixtures at 25°C using UV-Vis spectroscopy .
    • Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Data reconciliation : Compare results across labs using identical buffers and instrumentation. Publish raw datasets for meta-analysis .

Q. What mechanistic studies are recommended to elucidate its mode of action?

Methodological Answer:

  • Spectroscopic techniques :
    • Fluorescence quenching to study interactions with bacterial DNA/enzymes .
    • EPR spectroscopy to detect radical intermediates in oxidation reactions .
  • In vivo models : Use Caenorhabditis elegans or zebrafish for toxicity and efficacy profiling .

Q. How can researchers address inconsistencies in reported IC₅₀ values?

Methodological Answer:

  • Controlled variables :
    • Standardize cell culture conditions (passage number, serum concentration) .
    • Validate assay reproducibility via inter-laboratory studies.
  • Statistical analysis : Apply ANOVA to identify significant outliers and adjust for batch effects .

Q. What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Process intensification :
    • Use flow chemistry for continuous coupling reactions, reducing reaction time by 50% .
    • Employ solvent recycling (e.g., ethanol) to minimize waste .
  • Quality control : Implement in-line PAT (Process Analytical Technology) to monitor reaction progress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.